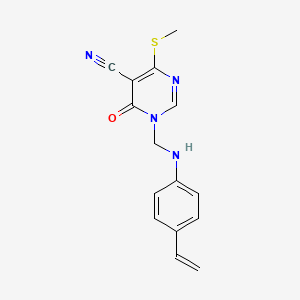

4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile

Description

The compound 4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile belongs to the dihydropyrimidine-5-carbonitrile class, characterized by a pyrimidine core substituted with methylthio, oxo, and nitrile groups. Its unique structure includes a ((4-vinylphenyl)amino)methyl moiety at position 1, distinguishing it from simpler analogs.

Properties

IUPAC Name |

1-[(4-ethenylanilino)methyl]-4-methylsulfanyl-6-oxopyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-3-11-4-6-12(7-5-11)17-9-19-10-18-14(21-2)13(8-16)15(19)20/h3-7,10,17H,1,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTONPYSGYTJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)N(C=N1)CNC2=CC=C(C=C2)C=C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a thiourea derivative, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinylphenyl group can engage in π-π interactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Complexity: The target compound’s ((4-vinylphenyl)amino)methyl group introduces a bulky, conjugated system absent in simpler analogs. This may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to methoxy-substituted derivatives .

- Melting Points: Analogs with polar groups (e.g., methoxy in ) exhibit higher melting points (>300°C), whereas alkylated derivatives (e.g., isobutyl in ) melt at lower temperatures due to reduced crystallinity.

- Molecular Weight: The target compound’s molecular weight is likely higher than phenyl-substituted analogs (e.g., 243.29 in ), affecting pharmacokinetic properties like absorption and distribution.

Biological Activity

4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile, identified by its CAS number 1112444-82-2, is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 298.4 g/mol. The structure features a pyrimidine ring, a vinylphenyl group, and a methylthio group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1112444-82-2 |

| Molecular Formula | CHNOS |

| Molecular Weight | 298.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation : A suitable aldehyde is condensed with a thiourea derivative.

- Cyclization : This step forms the pyrimidine ring.

- Functional Group Modifications : Various functional groups are introduced to enhance biological activity.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.

Antioxidant Activity

Research indicates that compounds similar to 4-(Methylthio)-6-oxo derivatives exhibit significant antioxidant properties. For instance, studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Related compounds in the dihydropyrimidine class have shown efficacy against various bacterial strains, indicating that modifications to the core structure may enhance such activities .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The vinylphenyl group can engage in π-π interactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules .

Case Studies

- In Vitro Studies : In vitro assays have shown that similar compounds can inhibit the growth of cancer cell lines, suggesting that 4-(Methylthio)-6-oxo derivatives may also possess anticancer properties.

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the methylthio and vinyl groups significantly affect the compound's binding affinity to target receptors, enhancing its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.